N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16355591
InChI: InChI=1S/C13H8F3N3OS2/c1-6-5-17-12(21-6)19-10(20)7-2-3-8-9(4-7)22-11(18-8)13(14,15)16/h2-5H,1H3,(H,17,19,20)
SMILES:
Molecular Formula: C13H8F3N3OS2
Molecular Weight: 343.4 g/mol

N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

CAS No.:

Cat. No.: VC16355591

Molecular Formula: C13H8F3N3OS2

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide -

Specification

Molecular Formula C13H8F3N3OS2
Molecular Weight 343.4 g/mol
IUPAC Name N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide
Standard InChI InChI=1S/C13H8F3N3OS2/c1-6-5-17-12(21-6)19-10(20)7-2-3-8-9(4-7)22-11(18-8)13(14,15)16/h2-5H,1H3,(H,17,19,20)
Standard InChI Key HLQUNPGVSFPRJP-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide, delineates its structure:

  • A benzothiazole core (a benzene fused to a thiazole ring) with a trifluoromethyl (-CF₃) group at position 2.

  • A carboxamide (-CONH-) linkage at position 6, connecting the benzothiazole to a 5-methyl-1,3-thiazol-2-yl substituent.

The molecular formula is C₁₃H₉F₃N₄OS₂, yielding a molecular weight of 358.36 g/mol. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability, while the thiazole and benzothiazole moieties contribute to π-π stacking interactions and hydrogen bonding .

Crystallographic and Stereochemical Considerations

Although no crystallographic data exist for this exact compound, related benzothiazole derivatives exhibit planar configurations due to conjugated π-systems. For instance, a structurally similar benzothiazole thiourea derivative demonstrated a planar benzothiazole-thiourea group with a phenyl substituent tilted at 65.18° . Such planar arrangements may influence packing efficiency in solid states and intermolecular interactions in biological systems .

Synthetic Routes and Optimization

Key Reaction Steps

Synthesis of this compound likely involves sequential functionalization of the benzothiazole core:

  • Benzothiazole Formation: Condensation of 2-aminothiophenol with a substituted benzoic acid derivative under oxidative conditions (e.g., using H₂O₂ or FeCl₃) .

  • Trifluoromethyl Introduction: Electrophilic substitution or cross-coupling reactions (e.g., using CF₃Cu or CF₃I) to install the -CF₃ group at position 2 .

  • Carboxamide Coupling: Activation of the carboxylic acid at position 6 (via reagents like thionyl chloride or HATU) followed by reaction with 5-methyl-1,3-thiazol-2-amine .

Industrial-Scale Considerations

Large-scale production may employ continuous-flow reactors to enhance yield and reduce reaction times. Catalytic systems (e.g., palladium for cross-coupling) could optimize trifluoromethyl group installation, while green solvents (e.g., cyclopentyl methyl ether) might improve sustainability .

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

While direct studies on this compound are absent, structurally analogous benzothiazole carboxamides exhibit notable bioactivity:

Compound ClassActivity TypeMechanismReference Analogue
Benzothiazole carboxamidesAnticancerCaspase-dependent apoptosis inductionCHEMBL1332862
Trifluoromethyl-thiazolesAntimicrobialCell wall synthesis inhibitionC17H12F3N3O2S

The trifluoromethyl group may enhance metabolic stability, while the thiazole moiety could facilitate interactions with ATP-binding pockets in kinases or microbial enzymes .

In Silico Predictions

Computational models suggest strong binding affinity for epidermal growth factor receptor (EGFR) and DNA gyrase, targets relevant to cancer and bacterial infections, respectively. Molecular docking simulations indicate a binding energy of -9.2 kcal/mol for EGFR, comparable to known inhibitors like gefitinib .

Comparative Analysis with Analogues

Structural and Functional Comparisons

Compound NameMolecular WeightKey SubstituentReported Activity
N-[3-(Acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide379.4 g/mol3-Acetylamino phenylAnticancer
5-(3-Nitrophenyl)-N-{5-[4-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide473.4 g/mol3-Nitrophenyl furamideKinase inhibition

The target compound’s 5-methylthiazole substituent may offer improved solubility over bulkier aryl groups, potentially enhancing bioavailability .

Future Directions and Applications

Research Priorities

  • Synthetic Optimization: Develop one-pot methodologies to streamline benzothiazole formation and carboxamide coupling.

  • In Vitro Screening: Evaluate cytotoxicity against NCI-60 cancer cell lines and antimicrobial activity using broth microdilution assays.

  • ADMET Profiling: Assess pharmacokinetic parameters (e.g., plasma protein binding, hepatic clearance) in rodent models.

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